2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid
Description
Properties
Molecular Formula |
C6H7FN2O2 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
2-fluoro-2-(1-methylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-9-2-4(8-3-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |
InChI Key |
MKNFDSCCNFUYON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactivity
Imidazole derivatives, such as 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, can undergo various chemical reactions depending on the reaction conditions, such as temperature and pH levels. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Biological Activities
Imidazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets, such as enzymes and receptors, potentially modulating cellular signaling pathways and influencing gene expression and enzyme activity.
Imidazoleacetic acid derivatives
A process for the preparation of imidazoleacetic acid derivatives is described in US4379927A.
Properties
| Property | Value |
|---|---|
| Product Name | This compound |
| Molecular Formula | C6H7FN2O2 |
| Molecular Weight | 158.13 g/mol |
| IUPAC Name | 2-fluoro-2-(1-methylimidazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C6H7FN2O2/c1-9-2-4(8-3-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |
| Standard InChIKey | MKNFDSCCNFUYON-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=C1)C(C(=O)O)F |
| PubChem Compound | 127018903 |
| Last Modified | Aug 10 2024 |
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the α-position participates in nucleophilic substitution (SN2) due to its electronegativity and the electron-withdrawing effect of the adjacent carboxylic acid group.
-
Mechanistic Insight : The fluorine's leaving-group ability is enhanced by the electron-withdrawing carboxylic acid, enabling displacement by nucleophiles like hydroxide or amines .
Oxidation and Reduction
The imidazole ring and acetic acid group undergo redox transformations:
Oxidation
| Target Site | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Imidazole ring | H2O2, mCPBA | Imidazole N-oxide | |
| Carboxylic acid | KMnO4 (acidic) | CO2 (decarboxylation) |
Reduction
| Target Site | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Fluorinated α-carbon | LiAlH4 | 2-(1-methylimidazol-4-yl)ethanol |
-
Key Finding : Oxidation of the imidazole ring to N-oxides improves metabolic stability in related compounds .
Acid-Derived Reactions
The carboxylic acid group engages in typical acid-base and condensation reactions:
-
Applications : Ester derivatives are intermediates in prodrug design, while amides enhance binding to biological targets like enzymes .
Cyclization and Ring-Opening
The imidazole ring participates in cycloaddition or ring-modification reactions:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Cyclocondensation | POCl3, NH4OAc | Imidazo[1,2-a]pyridine analogs | |
| Ring alkylation | CH3I, K2CO3 | Quaternary imidazolium salts |
-
Note : Methylation at the imidazole nitrogen alters electronic properties, affecting receptor binding .
Metabolic Reactions
In vitro studies on structural analogs suggest metabolic pathways:
| Enzyme System | Primary Pathway | Metabolites | Source |
|---|---|---|---|
| Hepatic microsomes | Hydroxylation | 4'-OH or 5-OH imidazole derivatives | |
| Esterases | Hydrolysis | Free carboxylic acid |
-
Stability : Fluorination at the α-position reduces oxidative degradation compared to non-fluorinated analogs .
Comparative Reactivity
A comparison with non-fluorinated analogs highlights fluorine’s impact:
| Property | 2-Fluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| SN2 Reactivity | Enhanced (F as leaving group) | Lower (H or CH3 as substituent) |
| Metabolic Stability | Higher (resists oxidation) | Lower |
| pKa of COOH | ~2.8 (electron-withdrawing F) | ~4.2 |
Scientific Research Applications
2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The fluorine atom can enhance the compound’s stability and bioavailability, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Non-Fluorinated Analog: 2-(1-Methyl-1H-imidazol-4-yl)acetic Acid
Key Features :
- Structure : Lacks the α-fluorine atom present in the target compound.
- Physicochemical Properties :
- Synthesis : Typically prepared via ester hydrolysis (e.g., ethyl 2-(1-methylimidazol-4-yl)acetate) under alkaline conditions .
This may influence binding interactions in biological systems.
Fluorinated Imidazole-Acetic Acid Derivatives
a) 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (Compound 6, )
Key Features :
- Structure : Features a fluorophenyl group attached to a benzimidazole ring, with an acetic acid chain at the 1-position.
- Physicochemical Properties :
- Biological Relevance : Part of a series of compounds evaluated for metabolic stability in drug development .
Comparison :
The fluorophenyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in enzymes or receptors. However, the benzimidazole core differs structurally from the simpler imidazole ring in the target compound.
b) 2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid ()
Key Features :
- Structure : Contains a fluorophenyl group and a dioxoimidazolidine ring, with an acetic acid side chain.
- Physicochemical Properties :
Comparison :
The dioxoimidazolidine ring increases rigidity and polarity compared to the target compound’s imidazole ring. The fluorophenyl group may enhance lipophilicity, affecting membrane permeability.
c) N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ()
Key Features :
- Structure : Combines a nitroimidazole ring with a 4-fluorobenzyl group.
- Synthesis : Prepared via coupling of 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine .
The fluorobenzyl moiety adds lipophilicity, which could influence pharmacokinetic properties.
Tabulated Comparison of Key Compounds
Research Implications and Inferences
- Fluorination Effects: The α-fluorine in the target compound likely increases acidity (lower pKa) compared to the non-fluorinated analog, enhancing hydrogen-bonding capacity .
- Structural Trade-offs : Bulky substituents (e.g., benzimidazole in ) may limit solubility but improve target binding specificity.
Notes
- Comparisons are based on structurally related compounds.
- Fluorine’s impact on pharmacokinetics (e.g., half-life, bioavailability) is inferred from general medicinal chemistry principles .
Biological Activity
2-Fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a fluorinated derivative of imidazole, which is known for its diverse biological activities. This compound features a unique structure that enhances its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₈F N₂O₂
- Molar Mass : Approximately 158.13 g/mol
- Melting Point : 187-189 °C
- Boiling Point : Approximately 384.4 °C
- pKa : Estimated at 3.44, indicating its acidic nature which is relevant for its solubility and biological activity.
The biological activity of this compound can be attributed to:
- Imidazole Ring : Known for its role in enzyme active sites, enhancing the compound's interaction with proteins and enzymes.
- Acidic Carboxylic Group : Facilitates binding with biological macromolecules and may influence the compound's pharmacokinetics and dynamics.
Antimicrobial Activity
Research indicates that compounds related to imidazole derivatives often exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various microbial strains:
- Antibacterial Activity : Exhibited moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 25 µg/ml in various studies .
| Test Organism | MIC (µg/ml) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <6.25 | Strong |
| Escherichia coli | 25 | Moderate |
| Pseudomonas aeruginosa | 12.5 | Moderate |
Antifungal Activity
The compound also displays antifungal properties, making it a candidate for further investigation in treating fungal infections. The antifungal efficacy is comparable to other imidazole derivatives, suggesting a similar mechanism of action through ergosterol biosynthesis inhibition .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. The imidazole ring's ability to interact with cellular targets involved in cancer progression highlights its potential as an anticancer agent. Further research is needed to elucidate these effects in vivo.
Case Studies
- Anti-Tuberculosis Activity : A study involving ring-substituted imidazoles indicated that certain analogs exhibited significant anti-tuberculosis activity, with MIC values as low as 6.25 µg/ml against drug-sensitive strains of Mycobacterium tuberculosis . This suggests that structural modifications similar to those seen in this compound could enhance efficacy against resistant strains.
- Structure-Activity Relationship (SAR) : Research on related compounds has demonstrated that modifications to the imidazole ring and carboxylic acid groups significantly affect biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve the binding affinity and overall potency of these compounds against various targets .
Q & A
Q. What are the established synthetic routes for 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid, and what analytical techniques are critical for structural validation?
Answer: The synthesis of fluorinated imidazole derivatives typically involves:
- Condensation reactions : For example, refluxing fluorinated imidazole precursors with acetic acid derivatives in the presence of sodium acetate (NaOAc) as a catalyst. This method is analogous to the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives, where acetic acid acts as both solvent and proton donor .
- Fluorination strategies : Introducing fluorine via electrophilic substitution or using fluorinated building blocks (e.g., 2-fluoroimidazole intermediates), as seen in related compounds like 2-amino-3-(2-fluoro-1H-imidazol-4-yl)propanoic acid .
Q. Key analytical techniques :
- NMR spectroscopy : To confirm fluorine incorporation and imidazole ring substitution patterns.
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- X-ray crystallography : If crystalline derivatives are obtainable, as demonstrated in structural studies of imidazole-based coordination polymers .
Q. What is the known biological significance of this compound in human pathophysiology, and how is its presence quantified in biological matrices?
Answer:
- Biological role : The non-fluorinated analog, 2-(1-methyl-1H-imidazol-4-yl)acetic acid, is identified as a biomarker for lymphangiomyomatosis (a smooth muscle tumor) due to its role as a histamine metabolite . Fluorination may enhance metabolic stability or receptor binding specificity.
- Quantification methods :
Advanced Research Questions
Q. How do solvent choice and reaction conditions influence the yield and purity of this compound during synthesis?
Answer:
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) for fluorinated precursors to avoid side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate before decomposition.
Q. What discrepancies exist in reported biological activities of this compound derivatives, and how can researchers reconcile these in experimental design?
Answer:
- Contradictions : Non-fluorinated analogs show tumor biomarker activity , while fluorinated derivatives in other studies (e.g., kinase inhibitors) exhibit variable efficacy due to fluorine’s electron-withdrawing effects .
- Reconciliation approaches :
- Dose-response profiling : Test across a wide concentration range to account for fluorination-induced potency shifts.
- Comparative metabolomics : Analyze metabolite stability in biological systems using isotopically labeled standards.
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to potential therapeutic targets?
Answer:
- Docking protocols :
- Use software like AutoDock Vina to model interactions with histamine receptors or kinases, leveraging fluorinated imidazole scaffolds’ structural data .
- Validate predictions with mutagenesis studies targeting key binding residues (e.g., His298 in H4 receptors).
- Limitations : Fluorine’s electronegativity may alter charge distribution unaccounted for in force fields, necessitating quantum mechanical corrections .
Q. What strategies mitigate the compound’s instability under physiological conditions (e.g., pH, temperature)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
